molecular formula C10H17NaO7S B15480829 Butanedioic acid, sulfo-, 1,4-bis(1-methylethyl) ester, sodium salt CAS No. 23524-75-6

Butanedioic acid, sulfo-, 1,4-bis(1-methylethyl) ester, sodium salt

Cat. No.: B15480829
CAS No.: 23524-75-6
M. Wt: 304.29 g/mol
InChI Key: JBTCOYCRDLIGPD-UHFFFAOYSA-M
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Description

Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt (CAS 2373-38-8) is a sulfosuccinate surfactant characterized by its branched 1,3-dimethylbutyl ester groups and sodium counterion. The compound’s structure combines a sulfonated succinic acid backbone with bulky alkyl chains, enhancing its amphiphilic properties. Key attributes include:

  • Molecular Formula: C18H33NaO7S (exact molecular weight: 424.5 g/mol) .
  • Solubility: High water solubility due to ionic sodium sulfonate group, making it effective in aqueous formulations .
  • Applications: Widely used in coatings, adhesives, plastics (PE, PP, PS, ABS), and as a wetting agent in industrial cleaners .
  • Regulatory Status: Approved under China’s GB9685-2008 for food-contact materials (e.g., plastics at ≤3.0% w/w) .

Properties

CAS No.

23524-75-6

Molecular Formula

C10H17NaO7S

Molecular Weight

304.29 g/mol

IUPAC Name

sodium;1,4-dioxo-1,4-di(propan-2-yloxy)butane-2-sulfonate

InChI

InChI=1S/C10H18O7S.Na/c1-6(2)16-9(11)5-8(18(13,14)15)10(12)17-7(3)4;/h6-8H,5H2,1-4H3,(H,13,14,15);/q;+1/p-1

InChI Key

JBTCOYCRDLIGPD-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC(=O)CC(C(=O)OC(C)C)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Sulfosuccinate Esters

Structural and Functional Differences

Compound (CAS) Substituent Groups Molecular Weight (g/mol) Key Applications Solubility Profile Regulatory Notes
Target (2373-38-8) 1,3-Dimethylbutyl 424.5 Coatings, plastics, wetting agents High water solubility GB9685-2008 compliant
Sodium Diisobutyl Sulfosuccinate (127-39-9) 2-Methylpropyl (isobutyl) 332.35 Textiles, cosmetics (foam booster) Moderate solubility Skin irritant; 99% purity
Sodium Bis(2-Ethylhexyl) Sulfosuccinate (577-11-7) 2-Ethylhexyl 444.56 Pharmaceuticals (laxatives), oil spill dispersants (Corexit) Low water solubility USP/EP pharmacopeia standards
Sodium Bis(1-Methylheptyl) Sulfosuccinate (20727-33-7) 1-Methylheptyl 445.57 Industrial surfactants, emulsifiers Low to moderate solubility Limited regulatory data
Sodium Dioctyl Sulfosuccinate (1639-66-3) Octyl 444.56 Textile processing, pesticide emulsifiers Low solubility in water Used in agrochemicals

Regulatory and Industrial Adoption

  • Food Contact : Only the target compound (CAS 2373-38-8) and dioctyl sulfosuccinate (CAS 577-11-7) are explicitly approved in food packaging (China and USP/EP standards, respectively) .
  • Market Trends : Dioctyl sulfosuccinate dominates pharmaceutical and oil spill sectors (1.8M gallons used in Deepwater Horizon) , while the target compound is preferred in plastics and coatings due to regulatory compliance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing butanedioic acid, sulfo-, 1,4-bis(1-methylethyl) ester, sodium salt, and how is purity validated?

  • Methodology : The compound is synthesized via esterification of sulfosuccinic acid with 1-methylethyl alcohol, followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (60–80°C) to avoid hydrolysis of the ester groups. Purity validation requires:

  • HPLC with UV detection (λ = 210 nm) to quantify residual reactants.
  • FT-IR spectroscopy to confirm sulfonate (≈1040 cm⁻¹) and ester (≈1730 cm⁻¹) functional groups.
  • Elemental analysis (C, H, S, Na) to verify stoichiometry .

Q. How does the molecular structure of this compound dictate its surfactant properties?

  • Structure-Property Relationship :

  • The sulfonate group (-SO₃⁻Na⁺) enhances hydrophilicity and water solubility, critical for reducing surface tension (≈30–40 mN/m).
  • The 1,4-bis(1-methylethyl) ester groups contribute hydrophobicity, enabling micelle formation (critical micelle concentration ≈0.1–1 mM).
  • Balanced amphiphilicity allows stabilization of oil-in-water emulsions, validated via dynamic light scattering (DLS) for micelle size (10–50 nm) and tensiometry for interfacial activity .

Q. What standardized protocols assess its environmental impact, particularly biodegradability?

  • OECD 301F (Manometric Respirometry) measures aerobic biodegradation over 28 days, with ≥60% degradation indicating "readily biodegradable" status.
  • Ecotoxicology : Follow OECD 201/202 for algal (72h-EC₅₀) and Daphnia magna (48h-EC₅₀) toxicity testing. Reported low toxicity (EC₅₀ > 100 mg/L) aligns with its use in eco-friendly formulations .

Advanced Research Questions

Q. How do alkyl chain modifications (e.g., 1-methylethyl vs. 2-ethylhexyl) alter micellization behavior?

  • Comparative Analysis :

  • Longer/branched chains (e.g., 2-ethylhexyl in Corexit 9500) reduce CMC (≈0.01 mM) but increase micelle stability (smaller polydispersity index).
  • Shorter chains (1-methylethyl) raise CMC (≈0.5 mM) but enhance solubility in polar solvents.
  • Techniques: Small-angle X-ray scattering (SAXS) for micelle morphology and isothermal titration calorimetry (ITC) for thermodynamic parameters .

Q. How can contradictions in biodegradation data across studies be resolved?

  • Case Study : Discrepancies arise from varying test conditions (e.g., inoculum source, temperature).

  • Meta-Analysis : Use QSAR models to normalize data, correlating chain length/logP with degradation rates.
  • Advanced Analytics : Employ LC-MS/MS to track metabolite profiles (e.g., succinic acid derivatives) and confirm degradation pathways .

Q. What formulation challenges arise when using this compound in oil spill remediation studies?

  • Dispersant Efficacy :

  • Optimal performance requires a 1:10 compound-to-solvent ratio in hydrocarbon mixtures.
  • Baffled Flask Test (BFT) evaluates effectiveness (≥50% dispersion efficiency at 20 ppm).
  • Environmental trade-offs: High biodegradability reduces persistence but may increase bioaccumulation of toxic metabolites (e.g., sulfonated byproducts) .

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